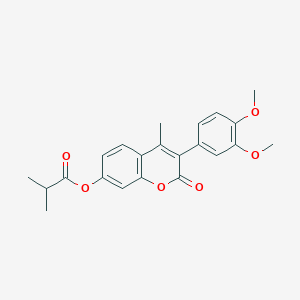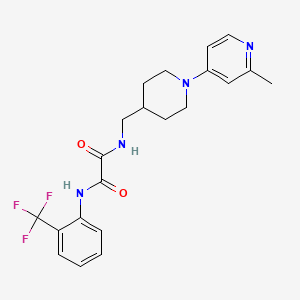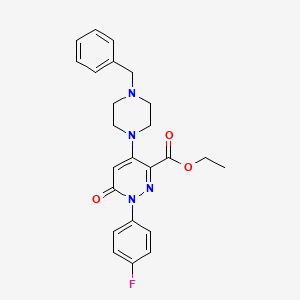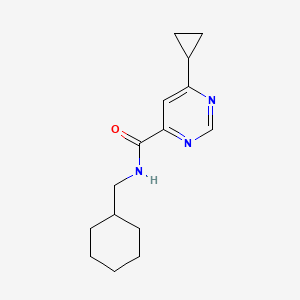![molecular formula C17H17F3N4O B2469075 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2097859-49-7](/img/structure/B2469075.png)
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These types of structures are often found in biologically active compounds .
Mecanismo De Acción
TAK-659 inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation and activation. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by TAK-659 leads to the disruption of this pathway, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK and downstream signaling pathways, TAK-659 has also been shown to inhibit the activity of other kinases, such as AKT and ERK, which are involved in cell survival and proliferation. TAK-659 has also been shown to modulate the tumor microenvironment by reducing the number of regulatory T cells and myeloid-derived suppressor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its specificity for BTK, which reduces the potential for off-target effects. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. Another limitation is the potential for resistance to develop, as has been observed with other BTK inhibitors.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy. Another area of interest is the evaluation of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Finally, there is interest in the development of second-generation BTK inhibitors with improved potency and selectivity, which may have advantages over TAK-659 in terms of efficacy and safety.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 1-(pyrimidin-2-yl)pyrrolidin-2-amine with 3-(trifluoromethyl)benzoyl chloride to form the intermediate, which is then further converted to the final product through a series of steps involving hydrogenation, deprotection, and purification.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib.
Propiedades
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-4-12(10-13)15(25)23-11-14-6-2-9-24(14)16-21-7-3-8-22-16/h1,3-5,7-8,10,14H,2,6,9,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSKRUQPDKGMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468994.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2468997.png)

![3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2469000.png)


![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2469005.png)
![5-Azaspiro[2.4]heptan-7-ol](/img/structure/B2469008.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B2469009.png)
![1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2469011.png)
![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2469012.png)

